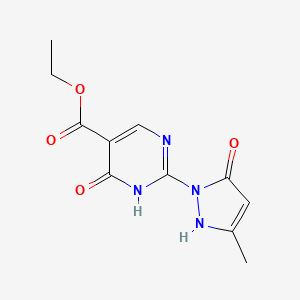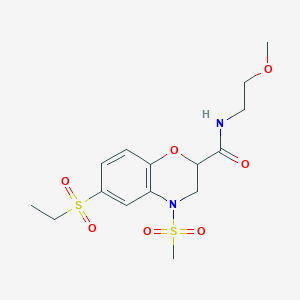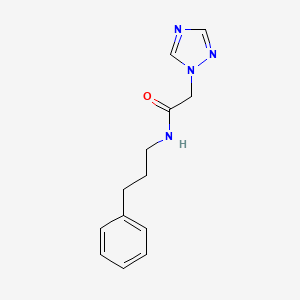![molecular formula C13H18FNO3S B3160611 4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 866135-72-0](/img/structure/B3160611.png)
4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione
Descripción general
Descripción
4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione, also known as 4-(FHP)TD, is a novel small molecule compound that has been studied for its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR). The inhibition of DHFR by 4-(FHP)TD is thought to be due to its ability to bind to the active site of the enzyme, blocking its activity. In addition, 4-(FHP)TD has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands, similar in complexity to the compound , has shown significant progress in measuring amyloid in vivo in the brain of Alzheimer's disease patients. These studies underline the potential of such compounds in early disease detection and evaluation of antiamyloid therapies (Nordberg, 2007).
Synthesis of 2-Fluoro-4-bromobiphenyl
Investigations into the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlight the relevance of fluorophenyl compounds in pharmaceutical development (Qiu et al., 2009).
Environmental Impact of Novel Brominated Flame Retardants
Studies on novel brominated flame retardants, which share structural similarities with the compound , emphasize the need for research on occurrence, environmental fate, and toxicity. Such studies are crucial for understanding the environmental and health impacts of these chemicals (Zuiderveen et al., 2020).
PTP 1B Inhibitors for Therapeutic Use
Research into 2,4-thiazolidinediones as PTP 1B inhibitors, which are explored for their potential to treat or manage various ailments, demonstrates the therapeutic potential of compounds with similar structural features. Such compounds have been investigated for their role in insulin resistance and T2DM management (Verma et al., 2019).
Synthesis of Functionalized Heterocycles
Studies focused on the synthesis of functionalized heterocycles, including quinazolines and pyrimidines, reveal the importance of such compounds in developing optoelectronic materials. The exploration of their luminescent properties underlines the potential applications in electronic devices and sensors (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The compound’s interaction with its targets leads to a reduction in the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Result of Action
The compound’s action results in the inhibition of uridine uptake in ENT1 and ENT2, which could potentially affect nucleotide synthesis and adenosine function .
Propiedades
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c14-12-4-2-1-3-11(12)13(5-8-16)15-6-9-19(17,18)10-7-15/h1-4,13,16H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STACABYABMCGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CCO)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194427 | |
| Record name | 4-Thiomorpholinepropanol, γ-(2-fluorophenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866135-72-0 | |
| Record name | 4-Thiomorpholinepropanol, γ-(2-fluorophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiomorpholinepropanol, γ-(2-fluorophenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3160530.png)


![4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3160551.png)
![2-(2-hydroxyethyl)-5,7-dimethyl-2H-pyrazolo[3',4':4,5]furo[2,3-d]pyrimidine-6,8(5H,7H)-dione](/img/structure/B3160572.png)
![3-(Phenylsulfonyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160581.png)


![4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3160600.png)
![1,1,1-Trifluoro-3-[(morpholin-4-yl)amino]propan-2-ol](/img/structure/B3160607.png)

![Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B3160615.png)
![O-(4-{2-[(4-methoxyphenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B3160620.png)
![6-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3160627.png)